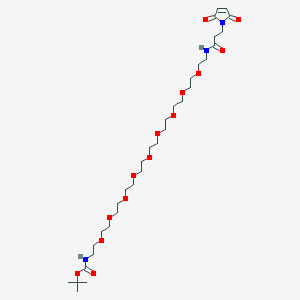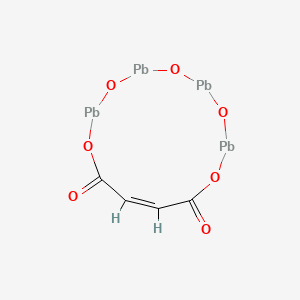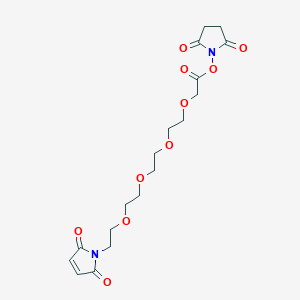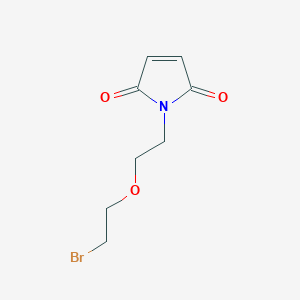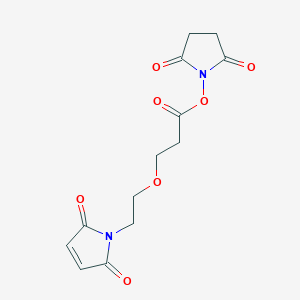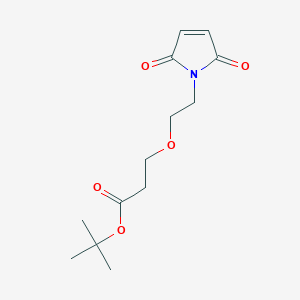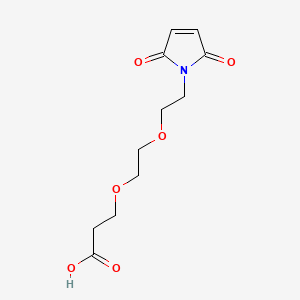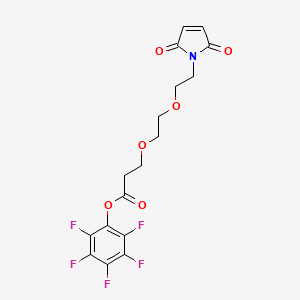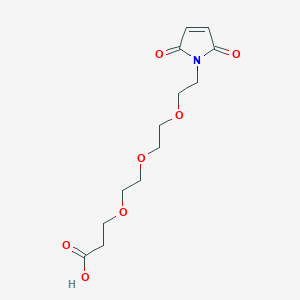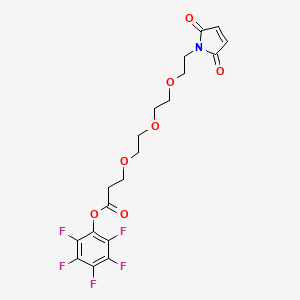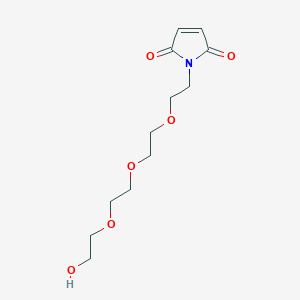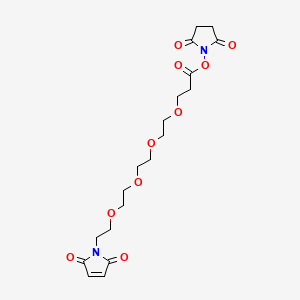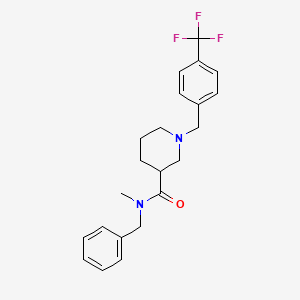
N-ベンジル-N-メチル-1-(4-(トリフルオロメチル)ベンジル)ピペリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C22H25F3N2O . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide”, involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis
The molecular structure of “N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide” is characterized by the presence of a piperidine ring, a benzyl group, and a trifluoromethyl group .Physical and Chemical Properties Analysis
“N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide” is a white solid . It is soluble in most organic solvents .科学的研究の応用
電気化学的研究における応用
この化合物は、N-ベンジル-4-ピペリドンの誘導体であり、電気化学的挙動について研究されている {svg_1}. これらの研究は、実験的および理論的に実施され、フェニル環のパラ位に異なる置換基を持つ化合物に焦点を当てている {svg_2}. その結果、これらの化合物は、2電子不可逆酸化を受けることが示された {svg_3}.
創薬における役割
この化合物中のトリフルオロメチル基は、多くのFDA承認薬に共通の特徴であることが判明している {svg_4}. この基の存在は、これらの薬剤の薬理作用に貢献している {svg_5}. したがって、この化合物は、新規薬剤の開発に使用される可能性がある。
トリパノソーマ・クルージ研究における応用
T.cruzi-IN-1として知られるこの化合物は、シャーガス病の原因となる寄生虫であるトリパノソーマ・クルージに関する研究に使用されてきた {svg_6}. 具体的には、トリパノソーマに対する抗寄生虫活性を示すニトロイソキサゾール誘導体の研究に使用されてきた {svg_7}.
診断アッセイにおける用途
この化合物は、トリパノソーマ・クルージの診断アッセイの開発に使用されてきた {svg_8}. この化合物を用いて、トリパノソーマ・クルージに対する比色ループ媒介等温増幅(LAMP)アッセイが最適化された {svg_9}. このアッセイは、使用時に迅速かつ低コストなスクリーニングに最適である {svg_10}.
DNA修復研究における応用
この化合物は、ミトコンドリアおよび核ゲノムの複製と、変異のDNA修復に関する研究に使用されてきた {svg_11}. これらの研究は、トリパノソーマ・クルージの増殖を理解するために不可欠である {svg_12}.
無機化学における役割
この化合物は、トリパノソーマ・クルージに対する抗寄生虫作用のメカニズムに関する研究に使用されてきた {svg_13}. これらの研究から、すべての化合物は、金属イオンが直線状の配位環境に位置する同一の化学構造を持つことが示された {svg_14}.
作用機序
Target of Action
The primary target of T.cruzi-IN-1 is the Trypanosoma cruzi parasite, which is responsible for Chagas disease . The compound is a novel, non-toxic inhibitor of this parasite .
Mode of Action
T.cruzi-IN-1 interacts with the parasite’s cysteine protease, cruzain , which plays key roles in all stages of the parasite’s life cycle, including nutrition acquisition, differentiation, evasion of the host immune system, and invasion of host cells . Inhibition of this validated target may lead to the development of novel drugs for the treatment of Chagas disease .
Biochemical Pathways
The compound’s interaction with cruzain affects various biochemical pathways within the parasite. For instance, it impacts the parasite’s ability to acquire nutrients, differentiate, evade the host’s immune system, and invade host cells The exact biochemical pathways affected by T
Pharmacokinetics
The pharmacokinetic properties of TIt is known that the compound is a piperidine derivative, which suggests it may have good bioavailability
Result of Action
The result of T.cruzi-IN-1’s action is the inhibition of the Trypanosoma cruzi parasite. This inhibition can lead to a reduction in the parasite’s ability to infect host cells, thereby potentially reducing the severity of Chagas disease .
Action Environment
The efficacy and stability of T.cruzi-IN-1 can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the presence of other medications, the patient’s immune status, and the specific strain of Trypanosoma cruzi . Further research is needed to fully understand how these and other environmental factors influence the action of T.cruzi-IN-1.
生化学分析
Biochemical Properties
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with dopamine D3 receptors, which are involved in various neurological processes . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to changes in their conformation and activity.
Cellular Effects
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of certain proteins and enzymes, thereby altering cellular metabolism and function. These effects can lead to changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes . This compound can inhibit or activate enzymes, depending on the context, and can also influence the expression of genes involved in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its activity and effects . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound exhibits significant activity only above a certain concentration. Toxic effects at high doses can include cellular damage, apoptosis, and disruption of normal cellular processes.
Metabolic Pathways
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can affect the synthesis and degradation of metabolites, leading to changes in cellular metabolism. These interactions can have downstream effects on energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
Within cells and tissues, N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects.
Subcellular Localization
The subcellular localization of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with biomolecules and exert its effects. The localization of the compound can influence its activity and function, as well as its interactions with other cellular components.
特性
IUPAC Name |
N-benzyl-N-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O/c1-26(14-17-6-3-2-4-7-17)21(28)19-8-5-13-27(16-19)15-18-9-11-20(12-10-18)22(23,24)25/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYRGUHHPKHWTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


